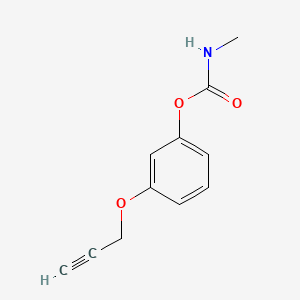
3-Propargyloxyphenyl-N-methyl-carbamate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Propargyloxyphenyl-N-methyl-carbamate is a chemical compound belonging to the carbamate family. Carbamates are widely known for their applications in various fields, including agriculture, pharmaceuticals, and materials science. This particular compound is characterized by the presence of a propargyloxy group attached to a phenyl ring, which is further linked to an N-methyl-carbamate moiety.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-Propargyloxyphenyl-N-methyl-carbamate typically involves the reaction of 3-hydroxyphenyl-N-methyl-carbamate with propargyl bromide in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like acetone or dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the implementation of green chemistry principles, such as the use of less hazardous reagents and solvents, can make the process more environmentally friendly .
Analyse Chemischer Reaktionen
Types of Reactions
3-Propargyloxyphenyl-N-methyl-carbamate undergoes various chemical reactions, including:
Oxidation: The propargyloxy group can be oxidized to form corresponding epoxides or ketones.
Reduction: The compound can be reduced to form alcohols or alkanes.
Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a catalyst can be used.
Substitution: Reagents such as nitric acid (HNO₃) for nitration or bromine (Br₂) for bromination are commonly employed
Major Products Formed
Oxidation: Epoxides, ketones.
Reduction: Alcohols, alkanes.
Substitution: Nitro derivatives, halogenated compounds
Wissenschaftliche Forschungsanwendungen
3-Propargyloxyphenyl-N-methyl-carbamate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor, particularly in the study of cholinesterase enzymes.
Medicine: Explored for its potential therapeutic effects, including antifungal and anti-inflammatory activities.
Industry: Utilized in the development of new materials and as a precursor for the synthesis of other carbamate derivatives
Wirkmechanismus
The mechanism of action of 3-Propargyloxyphenyl-N-methyl-carbamate involves its interaction with specific molecular targets, such as enzymes. For instance, it can inhibit cholinesterase enzymes by binding to the active site, thereby preventing the breakdown of acetylcholine. This inhibition can lead to an accumulation of acetylcholine, resulting in enhanced cholinergic activity .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Carbaryl (1-naphthyl-N-methyl-carbamate)
- Carbofuran (2,3-dihydro-2,2-dimethyl-7-benzofuranyl methyl carbamate)
- Aldicarb (2-methyl-2-(methylthio)-propanal-O-(methylamino) carbonyl oxime)
Uniqueness
3-Propargyloxyphenyl-N-methyl-carbamate is unique due to the presence of the propargyloxy group, which imparts distinct chemical reactivity and potential biological activity. This structural feature differentiates it from other carbamate compounds and may contribute to its specific applications and effects .
Eigenschaften
CAS-Nummer |
3692-90-8 |
|---|---|
Molekularformel |
C11H11NO3 |
Molekulargewicht |
205.21 g/mol |
IUPAC-Name |
(3-prop-2-ynoxyphenyl) N-methylcarbamate |
InChI |
InChI=1S/C11H11NO3/c1-3-7-14-9-5-4-6-10(8-9)15-11(13)12-2/h1,4-6,8H,7H2,2H3,(H,12,13) |
InChI-Schlüssel |
QEAULWXPIOSTCA-UHFFFAOYSA-N |
Kanonische SMILES |
CNC(=O)OC1=CC=CC(=C1)OCC#C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


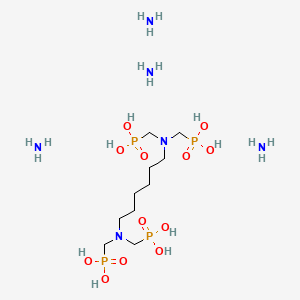
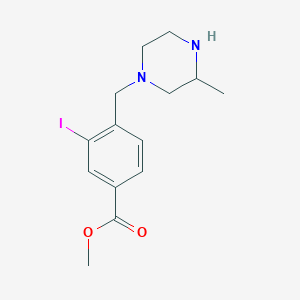
![Acetamide, N-[2-[ethyl[3-methyl-4-[(6-methyl-2-benzothiazolyl)azo]phenyl]amino]ethyl]-](/img/structure/B13749017.png)

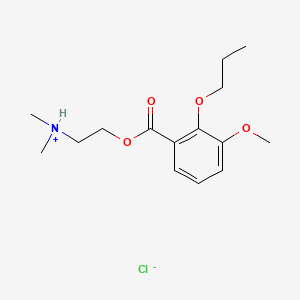

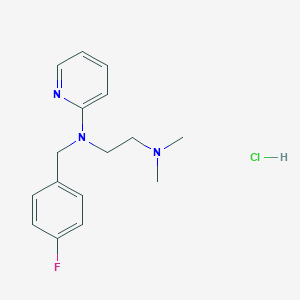
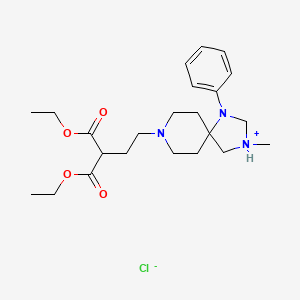
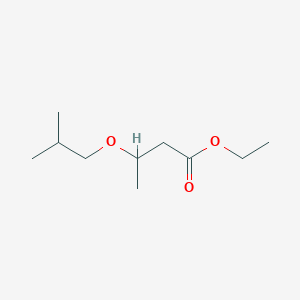
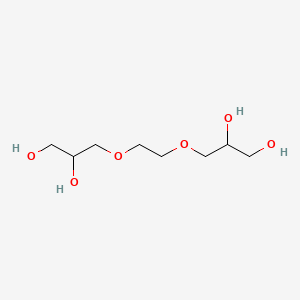

![2,2'-Diethoxy[1,1'-binaphthalene]-4,4',6,6'-tetracarbonitrile](/img/structure/B13749070.png)
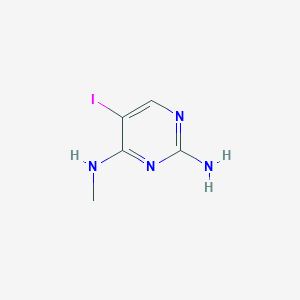
![2-[(2,5-Difluorophenyl)sulfanylmethyl]pyrrolidine](/img/structure/B13749087.png)
